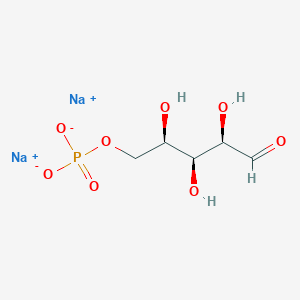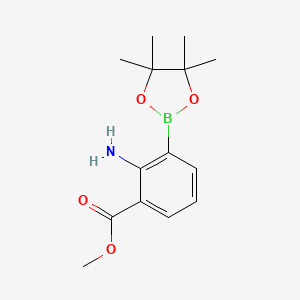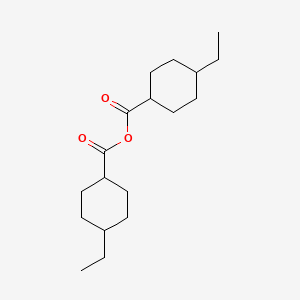
4-Ethyl-1-cyclohexanecarboxylic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is converted into an anhydride
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-cyclohexanecarboxylic anhydride typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with acetic anhydride or another dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4-ethylcyclohexanecarboxylic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often with a catalytic amount of acid or base.
Alcoholysis: Alcohols such as methanol or ethanol, often with a catalytic amount of acid.
Aminolysis: Amines such as ammonia or primary amines, often with a catalytic amount of base.
Major Products:
Hydrolysis: 4-Ethylcyclohexanecarboxylic acid.
Alcoholysis: 4-Ethylcyclohexanecarboxylate esters.
Aminolysis: 4-Ethylcyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
4-Ethyl-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-cyclohexanecarboxylic anhydride involves nucleophilic acyl substitution reactions. The anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
- Cyclohexanecarboxylic anhydride
- 4-Methyl-1-cyclohexanecarboxylic anhydride
- Cyclohexanecarboxylic acid
Comparison: 4-Ethyl-1-cyclohexanecarboxylic anhydride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of its derivatives. Compared to cyclohexanecarboxylic anhydride, the ethyl group provides steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions. Similarly, 4-Methyl-1-cyclohexanecarboxylic anhydride has a methyl group instead of an ethyl group, leading to different steric and electronic influences.
Propiedades
Fórmula molecular |
C18H30O3 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(4-ethylcyclohexanecarbonyl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H30O3/c1-3-13-5-9-15(10-6-13)17(19)21-18(20)16-11-7-14(4-2)8-12-16/h13-16H,3-12H2,1-2H3 |
Clave InChI |
UHRGGAFSKGLANQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C(=O)OC(=O)C2CCC(CC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



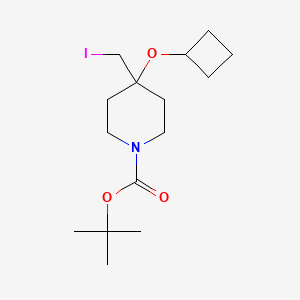
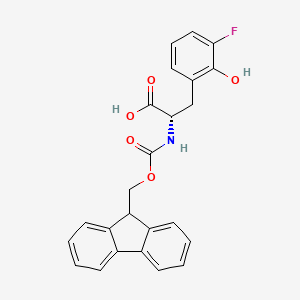


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12851729.png)

![4-[3-[3-Carboxy-5-hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]allylidene]-4,5-dihydro-5-oxo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B12851744.png)

